molecular formula C30H30N6 B1263057 Calix[6]pyrrole

Calix[6]pyrrole

Cat. No. B1263057
M. Wt: 474.6 g/mol
InChI Key: HPZNEJMSDXKLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calix[6]pyrrole is a calixpyrrole.

Scientific Research Applications

Ion Transport and Recognition

Calix[4]pyrroles, a class related to Calix[6]pyrrole, have been extensively studied for their ion transport and recognition capabilities. These compounds are known for their strong and selective receptor properties for anions and ion pairs. They have been used as carriers for transporting ions across lipophilic membranes and as building blocks in stimulus-responsive materials, exploiting their conformational switching to control structure and substrate binding (Kim & Sessler, 2015).

Anion-Receptor Chemistry

Calix[4]pyrroles demonstrate a high affinity for binding halide anions such as fluoride and chloride, as well as phosphate and carboxylate anions. Efforts have been made to enhance their affinity and selectivity, making them promising for anion recognition applications (Saha, Lee, & Lee, 2015).

Environmental and Health Applications

The anionic extraction properties of Calix[4]pyrroles have potential environmental applications like in the nuclear industry and reducing surface aqueous eutrophication. They also may be useful in the therapy of cystic fibrosis as membrane chloride anion carriers (Fakioglu & Akar, 2014).

Sensor Development

Calix[4]pyrroles have been used in the development of sensors, especially for anion detection. Their structural flexibility allows for the modification of their anion binding properties, making them suitable for applications in various sensing technologies (Mokhtari & Pourabdollah, 2013).

Supramolecular Chemistry

Bis-Calix[4]pyrroles, which consist of two linked Calix[4]pyrrole units, show enhanced binding affinities and selectivities. They are being explored for applications in ion recognition, sensing, and logic gate construction, contributing to advances in host-guest chemistry (Lai, Zhao, Sessler, & He, 2020).

Electrolyte Modification

Calix[6]pyrrole derivatives have been studied for their influence on the transport properties of lithium organic electrolytes. They can complex with various anions, affecting conductivity and electrochemical properties in different non-aqueous solutions (Plewa et al., 2006).

properties

Product Name

Calix[6]pyrrole

Molecular Formula

C30H30N6

Molecular Weight

474.6 g/mol

IUPAC Name

31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene

InChI

InChI=1S/C30H30N6/c1-2-20-14-22-5-6-24(33-22)16-26-9-10-28(35-26)18-30-12-11-29(36-30)17-27-8-7-25(34-27)15-23-4-3-21(32-23)13-19(1)31-20/h1-12,31-36H,13-18H2

InChI Key

HPZNEJMSDXKLNF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C(N6)CC7=CC=C1N7

synonyms

calix(6)pyrrole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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